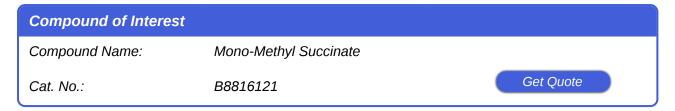


Mono-methyl Succinate: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Overview of the Chemical Properties, Synthesis, and Biological Significance of **Mono-methyl Succinate**

Mono-methyl succinate, a mono-ester of succinic acid, is a versatile chemical compound with significant applications in organic synthesis and notable biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in cellular signaling pathways, particularly relevant to researchers in the fields of chemistry, biochemistry, and pharmacology.

Core Chemical and Physical Properties

Mono-methyl succinate, also known as 3-carbomethoxypropanoic acid, is a white crystalline solid at room temperature.[1][2][3] Its fundamental properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	3878-55-5	[3]
Molecular Formula	C5H8O4	[2]
Molecular Weight	132.11 g/mol	[1]
Melting Point	54-59 °C	[1][3]
Boiling Point	151 °C at 20 mmHg	[1]
Solubility	Soluble in alcohols, ethers, and benzene; insoluble in water.	[1][3]
Acidity (pKa)	4.42 ± 0.17	[1]

Synthesis of Mono-methyl Succinate: Experimental Protocols

The primary method for synthesizing **mono-methyl succinate** is through the mono-esterification of succinic anhydride with methanol.[2][4] Several protocols have been reported, with variations in reaction conditions and purification methods.

Method 1: Reflux-based Synthesis

This method involves the direct reaction of succinic anhydride and methanol under reflux conditions.

Experimental Protocol:

- Combine 400g of succinic anhydride with 194 ml of methanol in a reaction vessel equipped with a stirrer and a reflux condenser.[1]
- Heat the mixture to reflux and maintain for approximately 1 hour, or until the reaction mixture becomes homogeneous (approximately 35 minutes).[1]
- Continue to reflux for an additional 30 minutes to ensure the completion of the reaction.[1]



- Remove the excess methanol via vacuum distillation.[1]
- Cool the resulting residue to induce crystallization.[1]
- The solidified product is then dried under a vacuum until a constant weight is achieved.[1]

Parameter	Value	Reference(s)
Reactants	Succinic anhydride, Methanol	[1]
Molar Ratio (Succinic Anhydride:Methanol)	Approximately 1:1.2	[1]
Reaction Time	~1.5 hours	[1]
Yield	95-96%	[1]
Purity	High	[1]

Method 2: High-Gravity Reactor Synthesis

A more advanced method utilizes a static mixer and a high-gravity reactor for a continuous process.

Experimental Protocol:

- Succinic anhydride and methanol are fed into a static mixer to initiate the mono-esterification reaction.[3]
- The reaction effluent is then conveyed into a high-gravity reactor. Simultaneously, water vapor is introduced into the reactor.[3]
- The liquid material from the reactor is cooled to 0-20 °C to induce crystallization.[3]
- The solid **mono-methyl succinate** is then separated by filtration.[3]



Parameter	Value	Reference(s)
Reactants	Succinic anhydride, Methanol	[3]
Molar Ratio (Succinic Anhydride:Methanol)	1:1 to 1:4 (1:1.5 to 1:2.5 preferred)	[3]
Temperature	70-160 °C (90-120 °C preferred)	[3]
Pressure	0.2-2 MPa (0.5-1 MPa preferred)	[3]
Yield	High	[3]
Purity	High	[3]

Biological Significance and Signaling Pathways

Mono-methyl succinate has been identified as a potent stimulator of insulin secretion from pancreatic β -cells.[5] Its mechanism of action involves its metabolism within the cell, leading to the activation of specific signaling cascades.

Mono-methyl Succinate-Induced Insulin Secretion

Studies using isolated rat islets have shown that **mono-methyl succinate** stimulates insulin release in a biphasic pattern, dependent on extracellular calcium influx.[5] The process is initiated by the compound's entry into the β-cell and its subsequent metabolism.

Experimental Protocol for Investigating Insulin Secretion:

- Isolate pancreatic islets from rats using collagenase digestion.
- Perifuse the freshly isolated islets with a buffer containing a basal glucose concentration (e.g., 2.75 mM).[5]
- Introduce **mono-methyl succinate** (e.g., 10-20 mM) into the perifusion buffer and collect samples to measure insulin concentration over time.[6]



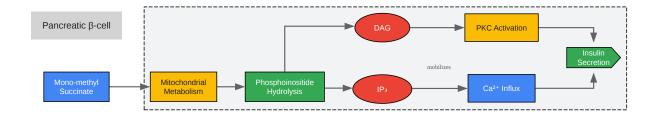




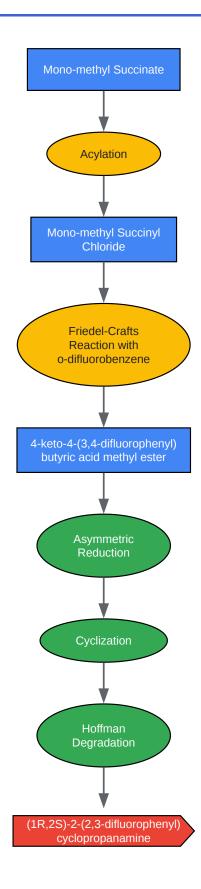
- To investigate the role of calcium, the experiment can be repeated in the presence of a calcium channel blocker like nitrendipine (5 μ M).[5]
- To assess the involvement of Protein Kinase C (PKC), a PKC inhibitor such as staurosporine (20 nM) can be included.[5]

The signaling pathway initiated by **mono-methyl succinate** in pancreatic β -cells leading to insulin secretion is depicted below.









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